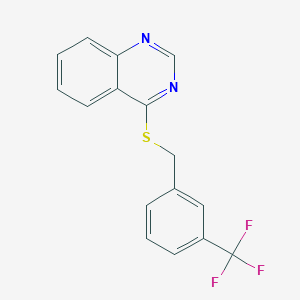

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((3-(Trifluoromethyl)benzyl)thio)quinazoline” is a derivative of quinazoline . Quinazoline derivatives have drawn attention due to their significant biological activities . They have been reported for various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Chemical Reactions Analysis

Quinazoline derivatives have been reported to exhibit a wide range of chemical reactions . For example, a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Anticancer Activity

Quinazoline derivatives, including those similar to 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, have demonstrated significant anticancer activity. They act as multitarget agents and have shown cytotoxic and antiproliferative effects on human tumor cell lines like HeLa (Ovádeková et al., 2005).

Applications in Optoelectronics

Quinazolines are utilized in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems enhances the creation of novel optoelectronic materials, proving crucial for developing materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Quinazoline-4(3H)-ones, a class related to 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline, are found in over 200 naturally occurring alkaloids and have inspired the creation of new potential medicinal agents. These compounds have shown antibacterial activity against various pathogens, highlighting their potential in countering antibiotic resistance (Tiwary et al., 2016).

Drug Synthesis and Development

Quinazolines like 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline play a role in the synthesis of drugs for proliferative diseases. For example, derivatives from this compound family have led to the development of drugs like IRESSA for advanced non-small-cell lung cancer (Őrfi et al., 2004).

Antiviral Activity

Some quinazoline derivatives exhibit antiviral activity. They have been tested against viruses like herpes simplex, vaccinia virus, and vesicular stomatitis virus, showing potential as antiviral agents (Krishnan et al., 2011).

Pharmacological Properties

Quinazolines have diverse pharmacological properties, including antimicrobial, analgesic, and anti-inflammatory activities. The structural modification of these compounds has led to the development of new series with enhanced biological activities (Dash et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline is the PC-3 cancer cell line .

Mode of Action

It’s known that this compound interacts with its target, the pc-3 cancer cell line, and induces changes that lead tocell apoptosis . This means that the compound triggers a process that leads to the self-destruction of the cancer cells .

Biochemical Pathways

More specifically, the compound seems to induce changes that lead to cell cycle arrest , which prevents the cancer cells from dividing and proliferating .

Result of Action

The result of the action of 4-((3-(Trifluoromethyl)benzyl)thio)quinazoline on the PC-3 cancer cell line is the induction of cell apoptosis and cell cycle arrest . These effects lead to a decrease in the proliferation of the cancer cells, which could potentially slow down or stop the progression of the disease .

Eigenschaften

IUPAC Name |

4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)9-22-15-13-6-1-2-7-14(13)20-10-21-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWOAPWXFDOUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Trifluoromethyl)benzyl)thio)quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]quinoline-4-carboxamide](/img/structure/B2447501.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2447507.png)

![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)